molecular formula C11H14O3 B6612460 Propyl 2-methoxybenzoate CAS No. 65542-79-2

Propyl 2-methoxybenzoate

Cat. No. B6612460
CAS RN: 65542-79-2
M. Wt: 194.23 g/mol
InChI Key: RKNMLBOVBRNMFX-UHFFFAOYSA-N
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Description

Propyl 2-methoxybenzoate, also known as 2-methoxybenzoic acid propyl ester, is an organic compound with the formula C10H12O3. It is a white crystalline solid with a faint odor. It is used in a variety of applications, including as an intermediate in the synthesis of other compounds, as a preservative in food and cosmetics, and as a reagent in scientific research. It is also used as a flavoring agent in food.

Scientific Research Applications

Isomerization Studies

Propyl 2-methoxybenzoate has been studied for its isomerization properties. Gopius et al. (1986) found that the isomerization rate constant of 2-bromo-l-propyl-p-methoxybenzoate is significantly greater than that for the corresponding esters of aliphatic acids, and this rate increases with solvent polarity (Gopius et al., 1986).

Antiviral Properties

1-Propyl-2-(α-methoxybenzyl)benzimidazole, a derivative of Propyl 2-methoxybenzoate, has shown protective action against virus infections in tissue culture and in vivo. O'sullivan et al. (1969) noted its effectiveness against various viruses including Coxsackie and rhinoviruses (O'sullivan et al., 1969).

Synthesis and Chemical Manipulation

Nguyen et al. (2006) demonstrated the utility of 2-methoxybenzoic acid (a related compound) for the one-pot preparation of various substituted 2-methoxybenzoic acids, which are not easily accessible by conventional means (Nguyen et al., 2006).

Antidiabetic Compounds

In research on antidiabetic compounds from Roylea cinerea, a compound named 4-methoxybenzo[b]azet-2(1H)-one was isolated and showed significant antidiabetic efficacy in in vitro and in vivo methods (Bhatt et al., 2018).

Photochemical Degradation

Gmurek et al. (2015) studied the photochemical degradation of hazardous water contaminants, including propyl paraben (a compound related to Propyl 2-methoxybenzoate), using ultraviolet C lamps. They found that both systems (with and without hydrogen peroxide) were very efficient in the degradation of these compounds (Gmurek et al., 2015).

properties

IUPAC Name

propyl 2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-3-8-14-11(12)9-6-4-5-7-10(9)13-2/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNMLBOVBRNMFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40608408
Record name Propyl 2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40608408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propyl 2-methoxybenzoate

CAS RN

65542-79-2
Record name Propyl 2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40608408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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